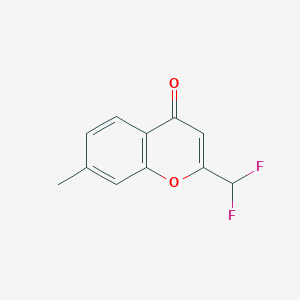

2-(difluoromethyl)-7-methyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

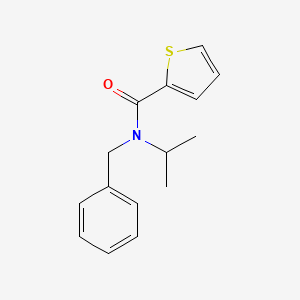

The synthesis of chromen-4-one derivatives, including those with fluorinated substituents, often involves redox reactions, nucleophilic additions, or cycloaddition reactions. A notable synthesis approach includes the reaction of trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of thieno[2,3-c]chromen-4-ones via a redox process with high yields. Oxidation and subsequent transformations allow for the creation of various fluorinated analogs of natural compounds (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, the use of malonic acid in reactions with 2-trifluoromethyl-4H-chromen-4-imines has been shown to produce 2-methyl-2-trifluoromethylchroman-4-ones, highlighting a simple and efficient synthetic pathway (Sosnovskikh & Usachev, 2002).

Molecular Structure Analysis

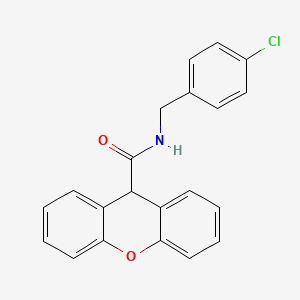

The molecular structure of chromen-4-one derivatives is often determined through X-ray diffraction, providing insight into the compound's conformation and supramolecular architecture. Studies have elucidated the crystal structures of various chromenone compounds, revealing intra-molecular hydrogen bonding and the impact of substituents on the overall molecular geometry. For example, the structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) showcases the role of hydrogen bonding in the stability of the compound's structure (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo a variety of chemical reactions, including nucleophilic additions, cyclizations, and coupling reactions. The reactivity of these compounds is significantly influenced by the presence of fluorinated substituents, which can enhance both the chemical stability and reactivity under certain conditions. For instance, reactions involving (trifluoromethyl)trimethylsilane demonstrate the potential for regioselective nucleophilic fluoromethylation, producing highly functionalized fluorinated heterocycles (Izquierdo, Jain, Abdulkadir, & Schiltz, 2018).

科学的研究の応用

Synthetic Strategies and Chemical Properties

Facile Synthesis Approaches : A study by Xiang and Yang (2014) highlights a facile and efficient synthetic strategy for producing compounds similar to 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, specifically focusing on 3-((trifluoromethyl)thio)-4H-chromen-4-one. They utilized AgSCF3 and trichloroisocyanuric acid, indicating the potential for streamlined synthesis under mild conditions, insensitive to air and moisture (Xiang & Yang, 2014).

Fluorophore Properties : Uchiyama et al. (2006) described the unique fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents. This property suggests potential applications in developing new fluorogenic sensors (Uchiyama et al., 2006).

Palladium-Catalyzed Functionalization : Izquierdo et al. (2018) explored the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, leading to the synthesis of highly functionalized trifluoromethyl heterocycles. This indicates the potential for complex structural modifications and applications in organic synthesis (Izquierdo et al., 2018).

Environmental and Biological Implications

Environmental-Friendly Synthesis : Ranjbar‐Karimi et al. (2011) demonstrated an environmentally friendly synthesis method for 2H-chromen-2-ones derivatives. This method could be applicable for synthesizing compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, indicating its potential in green chemistry (Ranjbar‐Karimi et al., 2011).

Antitumor Activity : Mary et al. (2021) conducted theoretical investigations on chromone derivatives, revealing their potential biological activity, including antitumor properties. This study suggests possible pharmacological applications for structurally related compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one (Mary et al., 2021).

将来の方向性

特性

IUPAC Name |

2-(difluoromethyl)-7-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c1-6-2-3-7-8(14)5-10(11(12)13)15-9(7)4-6/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNGPUUFAPPMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)